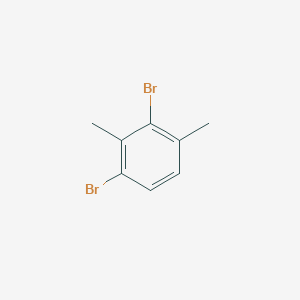

1,3-Dibromo-2,4-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZDRWXCQFBOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275094 | |

| Record name | 1,3-dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-19-8 | |

| Record name | 1,3-dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1,3-Dibromo-2,4-dimethylbenzene

An In-Depth Technical Guide to 1,3-Dibromo-2,4-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 90434-19-8). Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, reactivity, and practical applications in modern organic synthesis. A detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction is presented, complete with mechanistic insights and workflow visualization, underscoring the compound's utility as a versatile building block.

Introduction and Molecular Overview

This compound is a substituted aromatic hydrocarbon featuring a benzene ring functionalized with two bromine atoms and two methyl groups. This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of two bromine atoms, which are excellent leaving groups, positions this compound as a key precursor for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies.[1]

Its structural isomerism is a critical consideration for synthetic chemists; the precise placement of the bromo and methyl groups dictates the regioselectivity of subsequent reactions and the final architecture of the target molecule. This guide focuses specifically on the 1,3-dibromo-2,4-dimethyl isomer, a liquid at room temperature, distinguishing it from other solid isomers like 1,4-Dibromo-2,5-dimethylbenzene.

Core Compound Identifiers:

-

Chemical Name: this compound

-

Synonym(s): 2,4-Dibromo-m-xylene

-

Molecular Formula: C₈H₈Br₂[2]

-

SMILES: CC1=C(C(=C(C=C1)Br)C)Br[2]

Physical and Spectroscopic Properties

The physical state and properties of a reagent are fundamental to its handling, storage, and application in experimental design. This compound is a combustible liquid, necessitating storage in a cool, dry, and well-ventilated area away from ignition sources.[4][5]

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 263.96 g/mol | [2][6] |

| Appearance | Light brown to brown liquid | [4] |

| Boiling Point | 269 °C | [4] |

| Density | 1.710 g/mL | [4] |

| Flash Point | 125 °C | [4] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [4] |

| Solubility | Low water solubility; soluble in common organic solvents | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the non-equivalent methyl groups (C2-CH₃ and C4-CH₃) and two signals in the aromatic region for the two non-equivalent aromatic protons (C5-H and C6-H). The integration of these peaks would correspond to a 3:3:1:1 ratio.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the benzene ring (four substituted, two unsubstituted) and the two methyl carbons. The carbons bonded to bromine will exhibit characteristic chemical shifts further downfield. For instance, in the closely related compound 1-bromo-2,4-dimethylbenzene, the methyl carbons appear around 20.8 and 22.8 ppm, while the aromatic carbons span from approximately 121.5 to 137.4 ppm.[7]

-

Chemical Properties and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its two carbon-bromine bonds. As an aryl halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][8]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species.[9] this compound is an ideal substrate for this reaction due to several factors:

-

Excellent Leaving Groups: The bromine atoms are readily displaced during the oxidative addition step of the catalytic cycle.

-

Sequential Coupling Potential: The two bromine atoms may exhibit differential reactivity under carefully controlled conditions, allowing for selective, stepwise functionalization to build molecular complexity.

The general mechanism involves a palladium(0) catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The presence of a base is critical for the transmetalation step, where it activates the organoboron compound to facilitate the transfer of the organic group to the palladium center.[11][12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating procedure for the mono-arylation of this compound with phenylboronic acid.

Objective: To synthesize 3-Bromo-2,4-dimethyl-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)₂ is a stable and common palladium precursor. SPhos is an electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the overall catalytic cycle, making it highly effective for this type of transformation.

-

Base: K₃PO₄ is a moderately strong base effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[10]

-

Solvent System: A biphasic toluene/water system is often employed. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[10]

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Flask Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound, phenylboronic acid, and finely ground potassium phosphate.

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

-

Degassing: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed toluene and water via syringe. The typical solvent ratio is around 4:1 (toluene:water).

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously to ensure adequate mixing between the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5]

Precautionary Measures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Keep away from heat, sparks, and open flames.[13]

-

Consult the full Safety Data Sheet (SDS) before use for comprehensive handling and disposal information.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its distinct physical properties and, more importantly, its chemical reactivity as a substrate in powerful cross-coupling reactions make it an essential tool for chemists aiming to construct complex molecular architectures. The reliable application of this reagent, as demonstrated in the provided Suzuki-Miyaura protocol, enables the efficient synthesis of substituted biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 90434-19-8 [chemicalbook.com]

- 4. This compound | 90434-19-8 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Experimental Data of 1,3-Dibromo-2,4-dimethylbenzene (CAS Number: 90434-19-8)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Chemical Entity

This technical guide delves into the available experimental data for 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8). As a Senior Application Scientist, it is crucial to acknowledge from the outset that this compound is a relatively niche chemical entity. Consequently, the publicly accessible experimental data is not as exhaustive as for more common reagents or drug candidates. This guide, therefore, serves a dual purpose: to meticulously present the existing, verified data and to provide expert-guided, logical frameworks for experimental design where specific data is absent. The protocols and analyses described herein are grounded in established principles for analogous brominated aromatic compounds, offering a robust starting point for researchers. Every effort has been made to ensure scientific integrity, with clear distinctions between directly reported data and extrapolated methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 2,4-Dibromo-m-xylene, is a substituted aromatic hydrocarbon. A foundational understanding of its basic properties is the first step in any experimental consideration.

| Property | Value | Source |

| CAS Number | 90434-19-8 | N/A |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Synonyms | Benzene, 1,3-dibromo-2,4-dimethyl-; 2,4-Dibromo-m-xylene | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| LogP (calculated) | 3.82844 | [1] |

Rationale for Data Presentation: The table above provides a concise summary of the fundamental identifiers and computed physicochemical properties. For drug development professionals, the calculated LogP suggests moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, such as absorption and distribution. The TPSA of zero indicates a non-polar nature.

Section 2: Synthesis and Purification

While a dedicated, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its formation as a byproduct in the bromination of substituted benzoic acids has been reported. Understanding its synthesis is critical for anticipating potential impurities.

Synthetic Pathway Overview

This compound has been identified as a minor product in the synthesis of 2-bromo-1,3-dimethylbenzene from 2,6-dimethylbenzoic acid using tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent.[2] This suggests that under certain conditions, electrophilic aromatic substitution on a dimethylbenzene scaffold can lead to dibromination at the 1 and 3 positions relative to the methyl groups.

Caption: Synthetic context of this compound formation.

Experimental Protocol: Purification by Column Chromatography

The purification of this compound from a reaction mixture can be effectively achieved using column chromatography.[2] The choice of a non-polar mobile phase is dictated by the compound's low polarity.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. Given the non-polar nature of this compound, a normal-phase chromatography setup with a polar stationary phase (silica gel) and a non-polar mobile phase (hexane) is appropriate.

Step-by-Step Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

-

Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle into a packed bed.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with 100% hexane, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a yellow oil.[2]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃): [2]

-

δ 6.90 (s, 2H): This singlet corresponds to the two aromatic protons. The singlet nature arises from the symmetry of the molecule where these protons are chemically equivalent and have no adjacent protons to couple with.

-

δ 2.38 (s, 6H): This singlet is assigned to the six protons of the two methyl groups at positions 2 and 4.

-

δ 2.24 (s, 3H): Note: The referenced source has a discrepancy in the number of protons for this signal in the context of the target molecule. Based on the structure of this compound, this signal is likely from an impurity or a different compound. For the target molecule, only two methyl group signals are expected.

¹³C NMR (126 MHz, CDCl₃): [2]

-

δ 138.0, 136.4, 129.2, 124.3: These signals correspond to the carbon atoms of the benzene ring. The signals at δ 124.3 and 129.2 are likely the bromine-substituted carbons, while the signals at δ 138.0 and 136.4 are attributed to the methyl-substituted and unsubstituted aromatic carbons.

-

δ 23.9, 20.8: These signals are in the typical range for methyl carbons attached to an aromatic ring.

Caption: General workflow for NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For purity assessment and identification, GC-MS is a powerful technique. While a specific protocol for this compound is not available, a general method for brominated aromatic compounds can be adapted.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the MS, providing a unique mass spectrum for identification.

Suggested GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Expected Mass Spectrum: The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of 263.96 g/mol , with the characteristic isotopic pattern of two bromine atoms.

Section 4: Toxicological Profile (Inferred)

Specific toxicological data for this compound is not publicly available. However, by examining the data for related compounds like brominated benzenes and xylenes, a preliminary toxicological assessment can be inferred. This is a critical consideration for handling and for any potential therapeutic development.

General Toxicity of Brominated Aromatic Compounds:

-

Many brominated flame retardants, which are structurally related, are persistent in the environment and can bioaccumulate.[3]

-

Some di- and tribromobenzenes have been shown to be hepatotoxic in animal studies.[4]

-

The toxicity of brominated flame retardants themselves can be low, but their degradation or combustion byproducts can be highly toxic.[4]

General Toxicity of Xylenes:

-

Xylene isomers are known to have toxic effects on the central nervous, respiratory, and hepatic systems.[5][6]

-

In vitro studies on xylene have shown embryotoxicity, causing a dose-dependent retardation of growth and development in rat embryos.[7]

-

Occupational exposure to xylene has been associated with various health issues, including irritation and potential long-term organ damage.[6]

Expert Insight: Given that this compound combines a xylene backbone with bromine substituents, it is prudent to handle this compound with significant care, assuming potential for both hepatotoxicity and neurotoxicity. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used, and all handling should be performed in a well-ventilated fume hood. For any in vivo studies, a thorough toxicological evaluation would be a mandatory first step.

Section 5: Potential Applications and Future Directions

There are no documented applications of this compound in drug development or other fields. However, its structure suggests potential utility as a building block in organic synthesis.

Hypothetical Applications:

-

Cross-Coupling Reactions: The two bromine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of more complex molecular architectures.

-

Precursor for Polycyclic Aromatic Hydrocarbons: Through appropriate reactions, the dibrominated xylene core could be elaborated into larger, functionalized aromatic systems.

Future Research:

-

Definitive Synthesis: Development of a high-yield, selective synthesis for this compound is needed.

-

Comprehensive Characterization: A full suite of analytical data, including IR and high-resolution mass spectrometry, should be acquired.

-

Toxicological Evaluation: In vitro and in vivo studies are necessary to determine the specific toxicological profile of this compound.

-

Exploration of Biological Activity: Screening for biological activity in various assays could uncover potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Toxicological Effects of Technical Xylene Mixtures on the Female Reproductive System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Health Hazards of Xylene: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Embryotoxicity of xylene and toluene: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Steric Maze: A Technical Guide to the Reactivity of C-Br Bonds in 1,3-Dibromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2,4-dimethylbenzene presents a unique challenge and opportunity in synthetic chemistry. Its sterically encumbered C-Br bonds, flanked by methyl groups, offer a platform for investigating selective functionalization and constructing complex molecular architectures. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of these C-Br bonds in palladium-catalyzed cross-coupling reactions. By synthesizing established principles of organometallic chemistry with insights into the effects of steric hindrance, this document serves as a roadmap for researchers seeking to unlock the synthetic potential of this versatile building block. While specific literature on this exact molecule is limited, this guide extrapolates from well-understood concepts and provides model protocols to empower chemists in their experimental design.

Introduction: The Structural Landscape of this compound

This compound (CAS No. 90434-19-8, Molecular Formula: C₈H₈Br₂) is an aromatic compound featuring a benzene ring substituted with two bromine atoms and two methyl groups. The key structural feature dictating its reactivity is the substitution pattern: each bromine atom is flanked by at least one methyl group, creating a sterically hindered environment. This steric congestion significantly influences the accessibility of the C-Br bonds to catalytic species, thereby governing the reaction kinetics and, potentially, the selectivity of substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90434-19-8 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Predicted to be a solid or liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Note: Experimental physical properties for this specific compound are not widely reported in public literature.

Unraveling Reactivity: Steric and Electronic Effects at Play

The reactivity of the C-Br bonds in this compound is a delicate interplay of steric and electronic factors.

2.1. Steric Hindrance: The Dominant Factor

The ortho-methyl groups impose significant steric hindrance around the C-Br bonds. This steric bulk can impede the approach of the bulky palladium catalyst, which is a prerequisite for the initial oxidative addition step in most cross-coupling reactions. Consequently, reactions involving this compound are expected to be slower and require more forcing conditions compared to less hindered aryl bromides.

2.2. Electronic Effects: A Subtle Influence

The two methyl groups are electron-donating through hyperconjugation, which slightly increases the electron density of the aromatic ring. This increased electron density can make the C-Br bond stronger and less susceptible to oxidative addition by an electron-rich palladium(0) catalyst. However, in the context of the significant steric hindrance, this electronic effect is likely to play a secondary role in modulating reactivity.

2.3. Differential Reactivity of the C-Br Bonds

A key question for synthetic chemists is whether one C-Br bond can be selectively functionalized over the other.

-

C1-Br Bond: This bromine is flanked by one ortho-methyl group (at C2).

-

C3-Br Bond: This bromine is also flanked by one ortho-methyl group (at C4) and is meta to the other methyl group.

Based on steric arguments alone, the two C-Br bonds are in similar, albeit not identical, steric environments. The C1-Br bond has a methyl group at the 2-position, while the C3-Br bond has a methyl group at the 4-position. The proximity of the second methyl group at the 4-position to the C3-Br bond might lead to subtle differences in reactivity. However, achieving high selectivity for mono-functionalization will likely depend heavily on fine-tuning reaction conditions, such as the choice of catalyst, ligand, temperature, and reaction time.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-Br bonds in this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[1] Given the steric hindrance, the choice of a suitable catalyst system, particularly the ligand, is paramount for successful transformations. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of sterically hindered aryl bromides.[2]

The following sections provide model protocols for key cross-coupling reactions. These are intended as starting points and will likely require optimization for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is often crucial for achieving good yields.[2][3]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Table 2: Model Protocol for Mono-Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Aryl Bromide | This compound (1.0 equiv) | The sterically hindered substrate. |

| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) | Using a slight excess can drive the reaction to completion. For selective mono-coupling, stoichiometry is critical. |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |

| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for promoting oxidative addition of hindered aryl bromides.[3] |

| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base that is effective in Suzuki couplings. |

| Solvent | Toluene/H₂O (e.g., 10:1 v/v) | A biphasic solvent system is often beneficial for Suzuki reactions. |

| Temperature | 80-110 °C | Elevated temperatures are typically required for hindered substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation. |

Expertise & Experience: The key to achieving mono-arylation lies in carefully controlling the stoichiometry of the boronic acid and monitoring the reaction progress closely. Lowering the reaction temperature and using a less active catalyst system could also favor mono-substitution. For di-substitution, a larger excess of the boronic acid and more forcing conditions would be necessary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] Similar to Suzuki coupling, sterically hindered substrates require specialized ligands to achieve high efficiency.[5]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 3: Model Protocol for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Aryl Bromide | This compound (1.0 equiv) | The sterically hindered substrate. |

| Amine | Primary or secondary amine (1.2-1.5 equiv) | The nucleophilic coupling partner. |

| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or a G3-precatalyst (2-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source; preformed catalysts can offer better reproducibility. |

| Ligand | RuPhos or tBuXPhos (2-6 mol%) | Highly effective, bulky ligands for the amination of hindered aryl bromides. |

| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are typically used. |

| Temperature | 80-120 °C | Elevated temperatures are generally necessary. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] For sterically hindered aryl bromides, this reaction can be particularly challenging.

Diagram 3: Sonogashira Coupling Experimental Setup

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1,3-Dibromo-2,4-dimethylbenzene: A Technical Guide for Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Key Aromatic Building Block

In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules in pharmaceutical and materials science. 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8), a substituted xylene, presents itself as a highly versatile, yet underutilized, building block. Its structural arrangement—two bromine atoms flanking a methyl group and ortho to another—offers a unique platform for selective and sequential chemical transformations. The bromine atoms serve as excellent leaving groups for a variety of powerful cross-coupling reactions, while the methyl groups influence the steric and electronic environment of the benzene ring.

This technical guide provides an in-depth exploration of the potential applications of this compound in modern organic synthesis. Moving beyond a mere listing of reactions, we will delve into the causality behind experimental choices, provide robust, self-validating protocols based on established methodologies for analogous aryl bromides, and offer insights into achieving desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the two carbon-bromine (C-Br) bonds. These bonds are prime sites for palladium-catalyzed cross-coupling reactions, as well as for the formation of organometallic intermediates such as Grignard or organolithium reagents.

A key strategic consideration is the potential for selective mono- or di-functionalization. The electronic environment of the two bromine atoms is similar, making statistical mixtures of mono-substituted products likely under stoichiometric conditions. However, careful control of reaction parameters, including temperature, catalyst loading, and the nature of the coupling partner, can often favor mono-arylation, leaving the second bromine available for subsequent, different transformations. This opens the door to the synthesis of unsymmetrical, highly functionalized xylene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester.[3][4] This reaction is fundamental in the synthesis of pharmaceuticals and conjugated polymers.

Causality of Experimental Choices: The mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex.[2] A base is crucial for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step with the palladium center.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote high turnover rates.[5] The solvent system, often a mixture of an organic solvent and an aqueous base solution, is chosen to solubilize all reactants.[4]

Representative Experimental Protocol for Mono-Arylation:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Parameter | Typical Conditions | Role in Reaction |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for C-C bond formation |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes catalyst, enhances reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Solubilizes reactants |

| Temperature | 80 - 110 °C | Provides activation energy for the reaction |

Visualization: Suzuki-Miyaura Catalytic Cycle

References

Crystal structure of 1,3-Dibromo-2,4-dimethylbenzene

An In-Depth Technical Guide to the Prospective Crystal Structure of 1,3-Dibromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with potential applications in organic synthesis and materials science. Understanding its solid-state structure is paramount for predicting its physical properties, stability, and intermolecular interactions, which are critical for its application in drug development and materials design. This guide provides a comprehensive overview of the experimental and computational methodologies required to determine and analyze the crystal structure of this compound. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines a predictive framework based on the crystallographic data of analogous bromo-substituted benzene derivatives. It details the anticipated intermolecular interactions, such as halogen bonding and C-H···Br hydrogen bonds, that are likely to govern the crystal packing. Furthermore, a step-by-step protocol for single-crystal X-ray diffraction is presented, offering a practical guide for researchers aiming to elucidate this structure.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, dictates a material's macroscopic properties, including its melting point, solubility, and mechanical strength. In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) can influence its bioavailability and stability. For materials scientists, crystal engineering allows for the rational design of materials with desired optical or electronic properties.

This compound (C₈H₈Br₂) is a substituted aromatic compound whose solid-state architecture is expected to be influenced by a variety of non-covalent interactions. The presence of two bromine atoms and two methyl groups on the benzene ring creates a specific electronic and steric profile that will drive the molecular packing in the solid state. This guide will explore the anticipated structural features of this compound and provide a detailed roadmap for its experimental structure determination.

Predicted Molecular Geometry and Intermolecular Interactions

Based on the known structures of other bromo-substituted benzene derivatives, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of this compound.[1][2]

Molecular Conformation

The core of the molecule is a planar benzene ring. The bromine atoms and the carbon atoms of the methyl groups will lie in or close to this plane. The hydrogen atoms of the methyl groups will be arranged tetrahedrally around their respective carbon atoms.

Potential Intermolecular Interactions

The crystal packing of this compound will likely be dominated by the following non-covalent interactions:

-

Halogen Bonding (Br···Br): Interactions between the electrophilic region of a bromine atom on one molecule and the nucleophilic region of a bromine atom on an adjacent molecule are a common feature in the crystal structures of bromo-aromatic compounds.[1][2]

-

C-H···Br Hydrogen Bonding: The hydrogen atoms of the methyl groups and the aromatic ring can act as hydrogen bond donors to the bromine atoms, which act as acceptors. These weak hydrogen bonds play a significant role in stabilizing the crystal lattice.[1][2]

-

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

The interplay of these interactions will determine the final packing motif. It is plausible that the molecules will arrange in a layered or herringbone fashion to maximize these stabilizing contacts.

Experimental Workflow for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction. The following protocol outlines the necessary steps, from material synthesis to structure refinement.

Synthesis and Purification

While this compound is commercially available, its synthesis can be achieved through the bromination of 2,4-dimethylbenzene.[3] Purification to obtain high-purity material is crucial for successful crystallization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90434-19-8 | [4][5] |

| Molecular Formula | C₈H₈Br₂ | [4] |

| Molecular Weight | 263.96 g/mol | [4] |

| Appearance | Light brown to brown liquid | [6] |

| Boiling Point | 269 °C | [6] |

| Density | 1.710 g/cm³ | [6] |

Crystallization

Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to determine the solubility of the compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.[7][8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[7]

Diagram 1: Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure.

Computational Analysis and Structure Validation

Once a structural model is obtained, computational methods can be used to analyze the intermolecular interactions and validate the experimental results.

-

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in the crystal lattice.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature and strength of the intermolecular interactions, such as halogen and hydrogen bonds.

Diagram 2: Predicted Intermolecular Interactions

Caption: Key intermolecular interactions predicted.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its elucidation and analysis. By leveraging knowledge from related compounds, a predictive understanding of its solid-state architecture can be formed. The detailed experimental protocols offer a clear path for researchers to obtain high-quality single crystals and solve the structure using X-ray diffraction. The resulting structural information will be invaluable for the rational design of new materials and pharmaceutical compounds based on this molecular scaffold.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 90434-19-8 [chemicalbook.com]

- 6. This compound | 90434-19-8 [amp.chemicalbook.com]

- 7. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2,4-dimethylbenzene

This guide provides a comprehensive overview of the essential safety and handling precautions for 1,3-Dibromo-2,4-dimethylbenzene (CAS No. 90434-19-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, field-proven handling protocols, and emergency procedures to ensure a safe laboratory environment. The information herein is grounded in established safety principles for brominated aromatic compounds and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer upon receipt of the chemical.

Section 1: Compound Profile and Hazard Identification

This compound is a brominated aromatic compound used as a building block in organic synthesis.[1][2][3][4][5] Understanding its inherent hazards is the foundation of safe handling. While a comprehensive toxicological profile for this specific isomer is not extensively documented, data from structurally similar compounds and available supplier information allow for a robust hazard assessment.

1.1 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| Appearance | Light brown to brown liquid | [6] |

| Boiling Point | 269 °C | [6] |

| Density | 1.710 g/cm³ | [6] |

| Flash Point | 125 °C | [6] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [6][7] |

1.2 GHS Hazard Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][6] The corresponding pictograms and signal words serve as immediate visual warnings of the potential risks.

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

|

| Warning | H411: Toxic to aquatic life with long lasting effects. |

Precautionary Statements: P261, P264, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501.[6]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling this compound involves implementing a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes eliminating or minimizing hazards at their source.

Caption: The Hierarchy of Controls model, prioritizing the most effective safety measures.

-

Elimination/Substitution: While not always feasible in research, consider if a less hazardous reagent can be substituted.

-

Engineering Controls: This is the primary line of defense. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure safety showers and eyewash stations are readily accessible.[9]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[9] Prohibit eating, smoking, or drinking in the laboratory.[9]

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls.

Section 3: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling this compound.[8]

| Body Part | Recommended Protection | Specifications and Best Practices |

| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing. | Must be compliant with ANSI Z87.1 standards.[8] |

| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn over personal clothing. | Inspect gloves for integrity before each use.[8] Ensure the lab coat is fully buttoned.[8] Remove contaminated clothing promptly.[9][10] |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |

| Footwear | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration.[8] |

Section 4: Step-by-Step Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical to prevent exposure and maintain chemical integrity.

4.1 Handling Protocol

-

Preparation: Before handling, verify that the chemical fume hood is functioning correctly.[8] Ensure all necessary PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8] Use appropriate, non-sparking tools to handle the material.

-

In Use: Keep containers of the chemical closed when not in use.[8] Avoid the formation of aerosols.[8]

-

End of Work: Thoroughly clean the work area after handling is complete. Wash hands and any exposed skin with soap and water.[8][9]

4.2 Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9][10]

-

Store in a locked cabinet or area accessible only to authorized personnel.[10]

-

Avoid exposure to heat, sparks, open flames, and other ignition sources.[9][10][11]

Incompatibility: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[9][10] Contact with these materials may cause a vigorous reaction. Hazardous Decomposition Products: Combustion may produce hazardous gases including carbon oxides and hydrogen bromide gas.[10][11]

Section 5: Emergency Procedures: First Aid and Spill Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1 First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11] |

| Skin Contact | Immediately wash the affected area with soap and water.[8] Remove contaminated clothing and shoes.[8][10] Seek medical attention if irritation develops or persists.[8] |

| Inhalation | Move the exposed individual to fresh air.[8][10] If not breathing, give artificial respiration.[8][10][11] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor if you feel unwell.[6][10] |

5.2 Spill Cleanup Protocol

This protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

Caption: A stepwise workflow for responding to a small laboratory spill.

-

Assess and Alert: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated.

-

PPE: Don the appropriate PPE as outlined in Section 3, including respiratory protection if necessary.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]

-

Absorption: Gently cover and absorb the spilled material with the inert absorbent.[10][11]

-

Collection: Carefully sweep or scoop up the absorbed material into a designated, labeled, and sealed hazardous waste container.[8][10]

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13]

-

Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.[12]

Section 6: Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.[8]

-

Waste Segregation: As a halogenated aromatic compound, this waste must be segregated into a dedicated "halogenated organic waste" stream.[14][15] Do not mix with non-halogenated waste.[15]

-

Waste Collection:

-

Disposal: Dispose of all hazardous waste through a licensed and approved waste disposal company.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,5-Dibromo-1,3-dimethylbenzene | C8H8Br2 | CID 2758047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-ジブロモ-4,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 90434-19-8 [amp.chemicalbook.com]

- 7. This compound | 90434-19-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. ethz.ch [ethz.ch]

- 15. bucknell.edu [bucknell.edu]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 1,3-Dibromo-2,4-dimethylbenzene

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides a detailed guide for researchers navigating the specific challenges associated with the Suzuki-Miyaura coupling of 1,3-Dibromo-2,4-dimethylbenzene . This substrate presents a dual challenge:

-

Steric Hindrance: The presence of two methyl groups ortho to the bromine atoms significantly encumbers the sites of reaction, demanding highly active and sterically tailored catalyst systems to facilitate efficient oxidative addition and reductive elimination.[4][5]

-

Selectivity Control: As a dihaloarene, the reaction can proceed to either a mono- or double-arylation product. Precise control over reaction parameters is essential to selectively target the desired product, which is critical in multi-step syntheses for pharmaceuticals and advanced materials.

This document offers a mechanistic rationale for experimental design, optimized protocols for both selective mono- and double-arylation, and troubleshooting guidance for this challenging transformation.

Mechanistic Insights & Strategic Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle. For sterically hindered substrates like this compound, understanding the rate-limiting steps is key to catalyst selection.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. For sterically hindered substrates, both the Oxidative Addition and Reductive Elimination steps can be challenging and require specialized ligands.

The Challenge of Steric Hindrance

The two methyl groups on the benzene ring create significant steric bulk around the C-Br bonds. This bulk impedes the approach of the palladium catalyst for the initial oxidative addition step. Furthermore, after transmetalation, the resulting diaryl-palladium(II) intermediate is also sterically crowded, which can slow down the final, bond-forming reductive elimination step.

The solution lies in the rational selection of ligands. Modern catalyst systems for hindered couplings utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[6][7]

-

Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species.[8] Their large steric footprint facilitates the reductive elimination step, which is often the turnover-limiting step for constructing sterically congested biaryl bonds.[5][9]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability creates robust catalysts that can withstand the higher temperatures often required for hindered substrates and are highly effective at promoting oxidative addition.

The Challenge of Selectivity

Controlling the reaction to favor mono- versus di-substitution is achieved by manipulating stoichiometry and reaction kinetics.

-

For Mono-arylation: The key is to use the boronic acid as the limiting reagent (typically 0.95-1.1 equivalents). The reaction should be carefully monitored and stopped once the starting dibromide is consumed to prevent the slower, second coupling from occurring.[10]

-

For Double-arylation: An excess of the boronic acid is required (typically >2.2 equivalents) along with sufficient reaction time and potentially higher temperatures to drive the reaction to completion and overcome the increased steric hindrance of the second coupling.[11][12]

Optimized Reaction Protocols

The following protocols provide starting points for the selective coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Figure 2: Reaction pathways for this compound, illustrating selective routes to mono- or double-arylation products.

Comparative Overview of Conditions

| Parameter | Protocol 1: Selective Mono-arylation | Protocol 2: Double-arylation | Rationale |

| Aryl Boronic Acid | 0.95 - 1.1 equivalents | > 2.2 equivalents | Stoichiometry is the primary driver of selectivity.[10] |

| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2-3 mol%) or IPr-Pd-PEPPSI (3-5 mol%) | Robust NHC or bulky phosphine catalysts are needed for the more demanding second coupling.[11][13] |

| Ligand | XPhos or SPhos (4-5 mol%) | RuPhos or IPr (6-10 mol%) | More electron-rich and robust ligands ensure catalyst longevity and activity for full conversion. |

| Base | K₃PO₄ or Cs₂CO₃ (2.5 equivalents) | K₃PO₄ or K₂CO₃ (5.0 equivalents) | Sufficient base is required to activate all equivalents of the boronic acid. |

| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | 1,4-Dioxane or Toluene | Anhydrous conditions with strong bases can be effective for double coupling. |

| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy helps overcome the activation barrier for the second, more hindered coupling. |

| Reaction Time | 4 - 12 hours (Monitor by TLC/GC-MS) | 18 - 36 hours | Time is a critical factor; mono-arylation requires careful monitoring to prevent over-reaction. |

Protocol 1: Step-by-Step Guide for Selective Mono-arylation

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Aryl boronic acid (1.05 mmol, 1.05 eq.)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 eq.)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl boronic acid, XPhos Pd G3, and K₃PO₄.

-

Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.[14]

-

Add the degassed, anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress every 1-2 hours by TLC or GC-MS, observing the consumption of the starting dibromide.

-

Upon complete consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

-

Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Step-by-Step Guide for Double-arylation

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Aryl boronic acid (2.5 mmol, 2.5 eq.)

-

Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

-

RuPhos (0.06 mmol, 6 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (5.0 mmol, 5.0 eq.)

-

Anhydrous Toluene (6 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ and the ligand RuPhos.

-

Add the degassed, anhydrous toluene and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

-

To this solution, add this compound, the aryl boronic acid, and K₃PO₄.

-

Seal the flask, and heat the reaction mixture to 110 °C with vigorous stirring.

-

Allow the reaction to proceed for 18-36 hours, or until TLC/GC-MS analysis shows the absence of the mono-arylated intermediate.

-

Cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1 (Step 7).

-

Purify the crude product by column chromatography on silica gel. Due to the increased steric bulk, the product may require a different solvent system for effective purification compared to the mono-arylated product.

Troubleshooting & Key Insights

| Issue | Possible Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; insufficient degassing; wet reagents/solvent. | Use a reliable pre-catalyst (e.g., Buchwald G3/G4). Ensure all reagents are dry and the solvent is thoroughly degassed via sparging or freeze-pump-thaw cycles. |

| Formation of Homocoupled Boronic Acid | Presence of oxygen in the reaction vessel. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[15] |

| Protodeboronation of Boronic Acid | Presence of excess water; base instability. | Use anhydrous conditions where possible. If an aqueous system is used, ensure the base is stable and does not promote premature degradation of the boronic acid. |

| Poor Selectivity in Mono-arylation | Reaction time too long; incorrect stoichiometry. | Monitor the reaction closely and quench immediately upon consumption of starting material. Use slightly sub-stoichiometric amounts of boronic acid (0.95 eq). |

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and selectivity issues. By employing highly active catalyst systems featuring bulky, electron-rich ligands and by carefully controlling stoichiometry and reaction time, researchers can selectively and efficiently synthesize either mono- or di-arylated products, opening pathways to complex molecular architectures for drug discovery and material science.

References

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-Dibromo-2,4-dimethylbenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C–N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C–N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods for aryl amine synthesis often suffered from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The development of the Buchwald-Hartwig reaction by Professors Stephen L. Buchwald and John F. Hartwig in the 1990s offered a milder, more general, and highly efficient alternative.[1][4]

This guide provides an in-depth examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 1,3-Dibromo-2,4-dimethylbenzene. The presence of two bromine atoms on the aromatic ring introduces a critical question of selectivity—can we control the reaction to favor mono-amination versus di-amination? This note will provide the foundational principles, detailed experimental protocols, and troubleshooting strategies to empower researchers to control the outcome of this transformation and selectively synthesize valuable diamine or bromo-amine building blocks.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[1][5][6][7] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II)-aryl intermediate.[5][7] For dihaloarenes, the first oxidative addition is generally faster than the second.

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium phosphate (K₃PO₄) are commonly employed, depending on the substrate's sensitivity.[8]

-

Reductive Elimination : This is the final, C–N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of an imine.[1][6] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over these competing pathways.[3][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Selectivity: Mono- vs. Di-amination

For a substrate like this compound, the primary challenge is controlling the extent of amination. The relative reactivity of aryl halides in the oxidative addition step generally follows the order Ar-I > Ar-Br > Ar-Cl.[7] With two identical bromine atoms, selectivity must be achieved by carefully controlling the reaction conditions.

Key Strategies for Selective Mono-amination:

-

Stoichiometry: The most straightforward approach is to use a limited amount of the amine nucleophile. Using 0.9 to 1.1 equivalents of the amine relative to the dibromide substrate will statistically favor the formation of the mono-aminated product.

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first amination has occurred, preventing the less reactive mono-amino-bromoarene intermediate from reacting further. Careful monitoring by TLC or GC-MS is essential.[8]

-

Catalyst Loading: Lowering the catalyst loading can also disfavor the second, more challenging amination step.

Key Strategies for Complete Di-amination:

-

Stoichiometry: An excess of the amine (typically 2.2 to 2.5 equivalents) is required to drive the reaction to completion and ensure both bromine atoms are substituted.

-

Forcing Conditions: Higher temperatures and longer reaction times are generally necessary to overcome the reduced reactivity of the mono-aminated intermediate.

-

Catalyst System: A highly active catalyst system, often involving a bulky biarylphosphine ligand like XPhos or RuPhos, is crucial for achieving high yields in the second amination step.[4][10]

Experimental Protocols

Safety First: The Buchwald-Hartwig amination is an exothermic reaction and has the potential for thermal runaway if not properly controlled.[11] Strong bases like NaOtBu are corrosive and moisture-sensitive. Phosphine ligands can be air-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[8][9]

Protocol 1: Selective Mono-amination of this compound

This protocol is designed to favor the synthesis of 3-Bromo-N-aryl-2,4-dimethylaniline.

| Component | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |

| This compound | C₈H₈Br₂ | 263.96 | 1.0 | (e.g., 264 mg, 1.0 mmol) | Substrate |

| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 1.1 | (e.g., 102 mg, 1.1 mmol) | Nucleophile |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | (e.g., 4.5 mg) | Palladium Source |

| XPhos | C₃₃H₄₇P | 474.69 | 0.04 (4 mol%) | (e.g., 19.0 mg) | Ligand |

| NaOtBu | C₄H₉NaO | 96.10 | 1.4 | (e.g., 135 mg, 1.4 mmol) | Base |

| Toluene (Anhydrous) | C₇H₈ | - | - | (e.g., 5 mL) | Solvent |

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.[8]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[9]

-

Reagent Addition: Under the inert atmosphere, add the anhydrous toluene via syringe, followed by the amine nucleophile.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours. Look for the disappearance of the starting dibromide and the appearance of a new, major product spot.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Exhaustive Di-amination of this compound

This protocol is designed to favor the synthesis of N¹,N³-Diaryl-2,4-dimethylbenzene-1,3-diamine.

| Component | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |

| This compound | C₈H₈Br₂ | 263.96 | 1.0 | (e.g., 264 mg, 1.0 mmol) | Substrate |

| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 2.5 | (e.g., 233 mg, 2.5 mmol) | Nucleophile |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 (2 mol% Pd) | (e.g., 18.3 mg) | Palladium Source |

| RuPhos | C₃₀H₄₅OP | 460.65 | 0.08 (8 mol%) | (e.g., 36.9 mg) | Ligand |

| K₃PO₄ | K₃PO₄ | 212.27 | 3.0 | (e.g., 637 mg, 3.0 mmol) | Base |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | - | - | (e.g., 5 mL) | Solvent |

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, RuPhos, and finely ground K₃PO₄.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane via syringe, followed by the amine nucleophile.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. This reaction will require a longer time, typically 16-24 hours, to ensure complete conversion to the di-aminated product.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[12]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to obtain the pure di-aminated product.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient temperature. | Use a pre-catalyst, ensure reagents and solvent are anhydrous and degassed.[8][9] Screen different, more active ligands (e.g., BrettPhos for challenging couplings).[4] Increase temperature modestly. |

| Significant Hydrodehalogenation | Presence of water; base/solvent combination is suboptimal; slow reductive elimination. | Rigorously dry all reagents and solvents.[9] Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[8] A change in ligand can sometimes accelerate reductive elimination. |